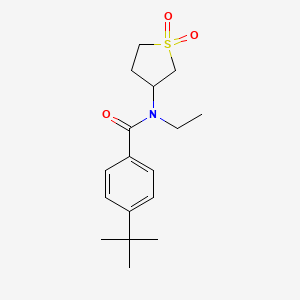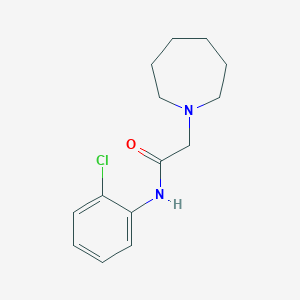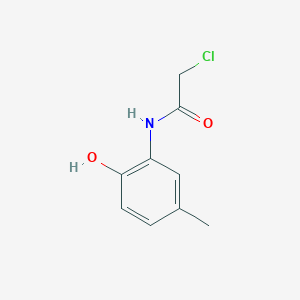
2-chloro-N-(2-hydroxy-5-methylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-(2-hydroxy-5-methylphenyl)acetamide is an organic compound with the molecular formula C9H10ClNO2 It is a derivative of acetanilide, where the acetanilide core is substituted with a chlorine atom at the second position and a hydroxy group at the fifth position of the phenyl ring
Mécanisme D'action
Target of Action
Similar compounds have been found to interact with various proteins and enzymes, influencing their function and activity .
Biochemical Pathways
Given the structural similarity to other active compounds, it may influence a variety of biochemical pathways, leading to downstream effects on cellular function .
Pharmacokinetics
These properties would significantly impact the bioavailability of the compound, determining how much of the compound reaches its targets within the body .
Result of Action
The compound’s interactions with its targets could lead to a variety of cellular responses, depending on the specific targets and the nature of the interactions .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-chloro-N-(2-hydroxy-5-methylphenyl)acetamide . Factors such as temperature, pH, and the presence of other molecules could affect how the compound interacts with its targets and how stable the compound is in various environments .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(2-hydroxy-5-methylphenyl)acetamide typically involves the acylation of 2-chloroaniline with acetic anhydride, followed by a substitution reaction with 2-hydroxy-5-methylphenol. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution reaction. The reaction is usually carried out in an organic solvent like dichloromethane or ethanol under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to maximize yield and purity. This may involve the use of continuous flow reactors and automated systems to control temperature, pressure, and reactant concentrations. The purification of the final product is typically achieved through recrystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2-chloro-N-(2-hydroxy-5-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of 2-chloro-N-(2-oxo-5-methylphenyl)acetamide.
Reduction: Formation of 2-chloro-N-(2-amino-5-methylphenyl)acetamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-chloro-N-(2-hydroxy-5-methylphenyl)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-chloro-N-(2-hydroxyphenyl)acetamide
- 2-chloro-N-(2-hydroxy-4-methylphenyl)acetamide
- 2-chloro-N-(2-hydroxy-3-methylphenyl)acetamide
Uniqueness
2-chloro-N-(2-hydroxy-5-methylphenyl)acetamide is unique due to the specific positioning of the hydroxy and methyl groups on the phenyl ring. This unique substitution pattern can result in distinct chemical and biological properties compared to its analogs. For example, the presence of the methyl group at the fifth position can influence the compound’s steric and electronic properties, potentially enhancing its reactivity and biological activity.
Propriétés
IUPAC Name |
2-chloro-N-(2-hydroxy-5-methylphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2/c1-6-2-3-8(12)7(4-6)11-9(13)5-10/h2-4,12H,5H2,1H3,(H,11,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUXDQDWFSMRZRM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)NC(=O)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-acetamido-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]benzamide](/img/structure/B2416596.png)
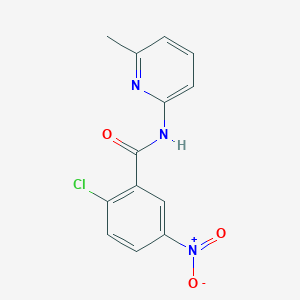

![3-[(2,6-dichlorobenzyl)sulfanyl]-N-(2,4-difluorophenyl)-2-thiophenecarboxamide](/img/structure/B2416603.png)
![[1-(Oxolan-3-ylmethyl)imidazol-2-yl]methanol;hydrochloride](/img/structure/B2416604.png)
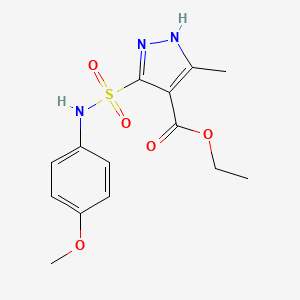
![3-{4-[4-(2-carboxyethyl)phenoxy]phenyl}propanoic acid](/img/structure/B2416606.png)
![(2Z)-2-[(4-carbamoylphenyl)imino]-N-(furan-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2416607.png)
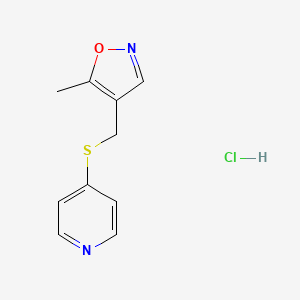

![2-{[(4-fluorophenyl)methyl]sulfanyl}-3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-diene](/img/structure/B2416611.png)
